Norrimazole carboxylic acid

Pharmacokinetics Drug Metabolism Veterinary Residue Analysis

Norrimazole carboxylic acid, systematically known as 1-methyl-5-nitroimidazole-2-carboxylic acid, is a key synthetic intermediate and primary metabolite within the 5-nitroimidazole class, a group renowned for its antimicrobial and antiprotozoal agents. This compound is the direct oxidative metabolite of dimetridazole and a structural core for numerous drug candidates, including ronidazole.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 32092-24-3
Cat. No. B15212994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorrimazole carboxylic acid
CAS32092-24-3
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1CCCC2=NC=C(C(=O)N12)C(=O)O
InChIInChI=1S/C10H12N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h5-6H,2-4H2,1H3,(H,14,15)
InChIKeyKOXNRJHZWXSKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norrimazole Carboxylic Acid (CAS 32092-24-3): A Critical 5-Nitroimidazole Intermediate for Antimicrobial and Antiprotozoal Development


Norrimazole carboxylic acid, systematically known as 1-methyl-5-nitroimidazole-2-carboxylic acid, is a key synthetic intermediate and primary metabolite within the 5-nitroimidazole class, a group renowned for its antimicrobial and antiprotozoal agents [1]. This compound is the direct oxidative metabolite of dimetridazole and a structural core for numerous drug candidates, including ronidazole [2]. Its defining features are the 1-methyl and 5-nitro substitutions on the imidazole ring, with a carboxylic acid group at the 2-position, which is essential for its role in derivatization and metabolic pathways [3].

Why 5-Nitroimidazole Analogs Cannot Substitute for Norrimazole Carboxylic Acid (32092-24-3)


Substituting Norrimazole carboxylic acid with other 5-nitroimidazoles like metronidazole or tinidazole is scientifically untenable due to fundamental differences in molecular structure and, consequently, function. While these drugs share the 5-nitroimidazole core, they lack the critical 2-carboxylic acid group present on this compound [1]. This functional group is not merely a structural variant; it is the primary driver of distinct physicochemical properties, such as enhanced aqueous solubility, which is crucial for formulation and in vivo behavior . Furthermore, it serves as the essential handle for all downstream chemical derivatization into amides and esters, a synthetic utility that the parent drug molecules do not offer [2]. Therefore, the compound's value is not as a direct therapeutic agent, but as a unique, non-substitutable building block and a specific, quantifiable metabolic marker.

Quantitative Evidence Supporting Norrimazole Carboxylic Acid (32092-24-3) Selection Over Analogs


Norrimazole Carboxylic Acid as a Primary Metabolite of Dimetridazole

Norrimazole carboxylic acid (1-methyl-5-nitroimidazole-2-carboxylic acid) is not a minor metabolite; it is the quantitatively dominant excreted metabolite of dimetridazole, accounting for 25.8% of the total eliminated drug [1]. This contrasts sharply with metronidazole, whose major metabolites are alcohol and acetic acid derivatives, not the 2-carboxylic acid [2].

Pharmacokinetics Drug Metabolism Veterinary Residue Analysis

Comparative Solubility of 5-Nitroimidazole-2-Carboxylic Acids

The presence of the carboxylic acid group at the 2-position significantly alters aqueous solubility relative to other nitroimidazoles. A close structural analog, 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid, exhibits a calculated aqueous solubility of 8.1 g/L at 25°C . While direct data for the 2-carboxylic acid isomer is not identified, this value provides a quantitative baseline for the class of nitroimidazole carboxylic acids, which is a stark contrast to the low aqueous solubility of parent drugs like metronidazole base.

Formulation Science Physicochemical Properties Preformulation

Functional Group Specificity in Derivatization: The Carboxylic Acid Advantage

The 2-carboxylic acid group on norrimazole carboxylic acid provides a unique and essential synthetic handle that is absent in clinically used 5-nitroimidazole drugs. This functionality enables direct, high-yield conversion to a vast library of carboxamide derivatives, a synthetic pathway that is not possible with the parent drug molecules without laborious functional group interconversion [1].

Medicinal Chemistry Synthetic Methodology Prodrug Design

Key Application Scenarios for Norrimazole Carboxylic Acid (32092-24-3) Based on Product-Specific Evidence


Metabolic Pathway Elucidation and Residue Monitoring

As the primary metabolite of dimetridazole, accounting for 25.8% of the excreted dose, this compound is an indispensable analytical reference standard for pharmacokinetic studies and regulatory residue testing in food safety laboratories [1]. Its unique structure allows for specific LC-MS/MS method development to monitor dimetridazole use in food-producing animals, where it serves as a definitive marker residue.

Medicinal Chemistry and Library Synthesis

The presence of a free carboxylic acid group at the 2-position makes this compound a privileged scaffold for generating diverse chemical libraries. It can be rapidly derivatized into a range of amides, esters, and hydrazides for structure-activity relationship (SAR) studies, as detailed in foundational patents [2]. This directly enables the exploration of new chemical entities in the 5-nitroimidazole space, circumventing the synthetic limitations of using metronidazole or tinidazole as starting points.

Formulation and Preformulation Development

The carboxylic acid moiety imparts physicochemical properties that are distinct from the parent 5-nitroimidazole drugs, notably the potential for salt formation and enhanced aqueous solubility compared to the neutral base forms . Researchers investigating novel formulations of nitroimidazoles can leverage this compound to improve bioavailability or create aqueous-based formulations that are not feasible with the sparingly soluble parent drugs, thereby addressing a known limitation in the development of this drug class.

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